![molecular formula C9H16N4 B3020063 3-(Propan-2-yl)-5H,6H,7H,8H,9H-[1,2,4]-triazolo[4,3-a][1,3]diazepine CAS No. 1365988-41-5](/img/structure/B3020063.png)
3-(Propan-2-yl)-5H,6H,7H,8H,9H-[1,2,4]-triazolo[4,3-a][1,3]diazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 3-(Propan-2-yl)-5H,6H,7H,8H,9H-[1,2,4]-triazolo[4,3-a][1,3]diazepine is a member of the triazolodiazepine class, which is structurally related to benzodiazepines. These compounds are known for their central nervous system (CNS) activity, which includes potential antianxiety properties. The triazolodiazepines are characterized by the presence of a triazole ring fused to a diazepine ring, which distinguishes them from the classical benzodiazepines that have a benzene ring fused to a diazepine ring.
Synthesis Analysis
The synthesis of triazolodiazepine derivatives can be achieved through various methods. One approach involves the addition of sodium azide to acetylenic benzophenones to yield [1,2,3]triazolo[4,5-d] benzazepines and dibenzo[c,f][1,2,3]triazolo[3,4-a]azepines, as described in the synthesis and evaluation of these compounds as CNS agents . Another method reported involves a reagent-based diversity-oriented synthesis starting from immobilized homoazidoalanine, followed by sulfonylation, Mitsunobu alkylation, and catalyst-free Huisgen cycloaddition to produce functionalized triazolodiazepines . Additionally, a novel one-pot three-component condensation reaction has been developed for the synthesis of related benzo[b][1,5]diazepine derivatives, which shares a similar diazepine core structure .
Molecular Structure Analysis
The molecular structure of triazolodiazepines is characterized by the fusion of a triazole ring with a seven-membered diazepine ring. This unique structure contributes to the pharmacological profile of these compounds. The presence of substituents on the triazole or diazepine rings can significantly influence the activity and selectivity of these molecules towards various CNS targets.
Chemical Reactions Analysis
Triazolodiazepines can undergo various chemical reactions, which are essential for their functionalization and diversification. The Huisgen cycloaddition reaction is a key step in the synthesis of these compounds, allowing for the introduction of various substituents and the formation of the triazole ring . The reactivity of these compounds can be further manipulated through different synthetic strategies to yield a wide range of derivatives with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazolodiazepines are influenced by their molecular structure. These properties determine the solubility, stability, and bioavailability of the compounds. The pharmacological data indicates that some triazolodiazepines exhibit potent antianxiety effects, comparable to diazepam, but with fewer deficits in motor coordination, suggesting a favorable profile for CNS activity . The synthesis methods and the resulting compounds' structures are tailored to optimize these properties for potential therapeutic applications.
Safety and Hazards
Orientations Futures
The future directions for the research on 1,2,4-triazole derivatives, including the compound “3-(Propan-2-yl)-5H,6H,7H,8H,9H-[1,2,4]-triazolo[4,3-a][1,3]diazepine”, could involve further exploration of their biological activities and potential applications in the treatment of various diseases. The development of more effective and potent agents based on these compounds is one of the most clinical challenges in modern medicinal chemistry .
Mécanisme D'action
Target of Action
Compounds with similar structures, such as imidazole derivatives, have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
It’s worth noting that compounds with similar structures often interact with their targets through various mechanisms, leading to a wide range of biological effects .
Biochemical Pathways
Given the broad range of activities associated with similar compounds, it can be inferred that multiple pathways could potentially be affected .
Result of Action
Similar compounds have been reported to exhibit a wide range of biological activities, suggesting that this compound could potentially have diverse effects at the molecular and cellular levels .
Propriétés
IUPAC Name |
3-propan-2-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,3]diazepine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4/c1-7(2)8-11-12-9-10-5-3-4-6-13(8)9/h7H,3-6H2,1-2H3,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRMIPGQITNMMFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C2N1CCCCN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


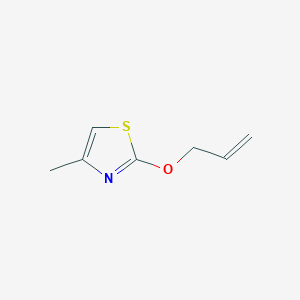
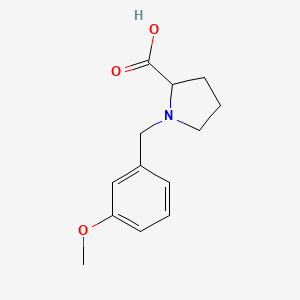
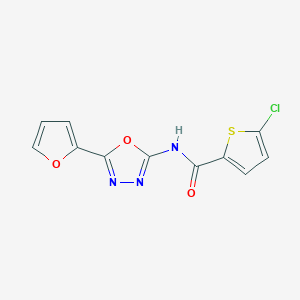
![N-[(2,4-Dimethylphenyl)methyl]-N-(4-methoxycyclohexyl)prop-2-enamide](/img/structure/B3019992.png)
![4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylic acid](/img/structure/B3019994.png)
amine](/img/structure/B3019996.png)
![8-(3,5-dimethylphenyl)-1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3019997.png)
![3-(2,3-Dihydro-1-benzofuran-5-yl)-1-[2-(4-methoxyphenyl)ethanesulfonyl]pyrrolidine](/img/structure/B3019998.png)
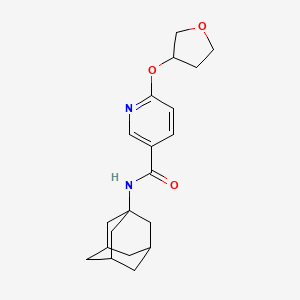
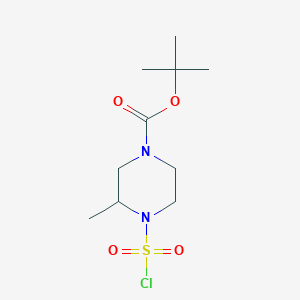
![Methyl 2'-amino-1-ethyl-7'-methyl-2,5'-dioxo-6'-((tetrahydrofuran-2-yl)methyl)-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B3020001.png)
![N-(4-hydroxyphenyl)-2-(3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamide](/img/structure/B3020002.png)
![(2R)-2-Methyl-3-[3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B3020003.png)